4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a benzodiazole moiety, and phenoxyethyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through nucleophilic substitution or condensation reactions. Common reagents used in these steps include ethylphenol, benzodiazole precursors, and pyrrolidinone derivatives. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening and process optimization helps in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and benzodiazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its unique structure.
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may bind to receptor sites, modulating their activity, while the pyrrolidinone ring can interact with enzymes, inhibiting or activating their function. These interactions lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are used in similar applications.
Benzodiazole Derivatives: Benzodiazole-based compounds are widely studied for their biological activities and therapeutic potential
Uniqueness
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which confer specific biological and chemical properties.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-3-21-10-14-24(15-11-21)33-17-16-30-26-7-5-4-6-25(26)29-28(30)22-18-27(32)31(19-22)23-12-8-20(2)9-13-23/h4-15,22H,3,16-19H2,1-2H3 |
InChI Key |
VOSBMBFWYXSORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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